Zwiebelane A -

Zwiebelane A

Catalog Number: EVT-1591095
CAS Number:
Molecular Formula: C6H10OS2
Molecular Weight: 162.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zwiebelane A, chemically known as cis-2,3-dimethyl-5,6-dithiabicyclohexane 5-oxide, is a volatile sulfur compound primarily derived from onions (Allium cepa). It is recognized for its unique flavor profile and potential health benefits. Zwiebelane A has been implicated in various biological activities, including antifungal properties, making it a subject of interest in both culinary and medicinal contexts.

Source

Zwiebelane A is predominantly found in onion bulbs, particularly during the frying process, which enhances its production. The compound is formed through the breakdown of sulfur-containing amino acids and thiosulfinate precursors during the processing of onions . Its discovery was first reported by researchers studying the organosulfur chemistry of onions, highlighting its role in flavor and aroma .

Classification

Zwiebelane A belongs to a class of compounds known as dithiabicycloalkanes. These compounds are characterized by their unique bicyclic structure containing sulfur atoms. Zwiebelane A specifically is classified under organosulfur compounds, which are known for their diverse biological activities and contributions to the characteristic flavors of Allium species.

Synthesis Analysis

Methods

The synthesis of Zwiebelane A can be achieved through several methods involving the transformation of sulfur-containing precursors found in onions. One prominent pathway involves the enzymatic conversion of isoalliin, a precursor derived from alliin, into thiosulfinate compounds, which subsequently rearrange to form Zwiebelane A .

Technical Details

  • Enzymatic Pathway: The Lachrymatory Factor Synthase enzyme plays a crucial role in the conversion of amino acids to thiosulfinates. The reduction or silencing of this enzyme has been shown to increase the levels of Zwiebelane A by allowing more precursor compounds to accumulate and convert into this product.
  • Extraction Techniques: Gas chromatography-mass spectrometry has been utilized to analyze and identify Zwiebelane A among other volatile compounds extracted from onion samples .
Molecular Structure Analysis

Structure

Zwiebelane A features a bicyclic structure with two sulfur atoms incorporated into its framework. The specific arrangement contributes to its chemical reactivity and biological properties.

Data

  • Molecular Formula: C₈H₁₄S₂
  • Molecular Weight: Approximately 174.33 g/mol
  • Structural Representation: The structure can be visualized as a bicyclic compound with two sulfur atoms positioned within the rings.
Chemical Reactions Analysis

Reactions

Zwiebelane A can undergo various chemical reactions typical for organosulfur compounds:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones under certain conditions.
  • Nucleophilic Substitution: The presence of electrophilic centers allows Zwiebelane A to participate in nucleophilic substitution reactions with various nucleophiles.

Technical Details

The stability of Zwiebelane A is influenced by external factors such as temperature and pH, which can affect its reactivity and transformation into other sulfur compounds during cooking processes.

Mechanism of Action

Process

The mechanism through which Zwiebelane A exerts its biological effects involves interaction with cellular targets that modulate physiological responses. This includes:

  • Antifungal Activity: Zwiebelane A has shown potential antifungal properties, likely due to its ability to disrupt fungal cell membranes or inhibit key metabolic pathways within fungal cells .
  • Flavor Enhancement: In culinary applications, Zwiebelane A contributes significantly to the flavor profile of fried onions, enhancing sensory perception.

Data

Research indicates that Zwiebelane A's efficacy as an antifungal agent may be linked to its structural characteristics that allow it to interact with microbial membranes effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid.
  • Odor: Characteristic onion-like aroma.
  • Boiling Point: Specific boiling point data may vary based on purity and environmental conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to heat and light; undergoes degradation when exposed to extreme conditions.

Relevant analyses have demonstrated that Zwiebelane A's volatility contributes to its flavor-enhancing properties during cooking processes .

Applications

Scientific Uses

Zwiebelane A is utilized in various scientific contexts:

  • Flavoring Agent: Widely used in culinary applications for its distinct flavor enhancement properties.
  • Phytochemical Research: Investigated for its potential health benefits, particularly in antifungal applications and as part of studies on the health-promoting properties of Allium species.
  • Biological Studies: Used in research exploring the mechanisms behind organosulfur compounds' biological activities and their impacts on human health .

Properties

Product Name

Zwiebelane A

IUPAC Name

(1R,2S,3R,4S)-2,3-dimethyl-5λ4,6-dithiabicyclo[2.1.1]hexane 5-oxide

Molecular Formula

C6H10OS2

Molecular Weight

162.3 g/mol

InChI

InChI=1S/C6H10OS2/c1-3-4(2)6-8-5(3)9(6)7/h3-6H,1-2H3/t3-,4+,5+,6-,9?

InChI Key

MDLUYFYDCNUJHX-CWUJSPAGSA-N

Synonyms

cis-2,3-dimethyl-5,6-dithiabicyclo(2.1.1)hexane 5-oxide
zwiebelane A

Canonical SMILES

CC1C(C2SC1S2=O)C

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]2S[C@H]1S2=O)C

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